![molecular formula C11H10O2 B3061045 1-Naphthalenecarboxylic acid, 3,4-dihydro- CAS No. 3333-23-1](/img/structure/B3061045.png)
1-Naphthalenecarboxylic acid, 3,4-dihydro-
Overview
Description
“1-Naphthalenecarboxylic acid, 3,4-dihydro-” is a chemical compound with the empirical formula C11H10O2 . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “1-Naphthalenecarboxylic acid, 3,4-dihydro-” can be represented by the SMILES stringOC(C1=CCCC2=C1C=CC=C2)=O
. The InChI representation is 1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2,(H,12,13)
. Physical And Chemical Properties Analysis
The molecular weight of “1-Naphthalenecarboxylic acid, 3,4-dihydro-” is 174.20 . It is a solid substance . Unfortunately, other physical and chemical properties like boiling point, density, and pKa are not available in the current resources .Scientific Research Applications
Synthesis of Novel Dihydronaphthalenes and Benzofluorenes
Dihydronaphthalenes, including 3,4-dihydronaphthalene-1-carboxylic acid, are used in the synthesis of novel dihydronaphthalenes and benzofluorenes . They are useful starting materials for the synthesis of biologically active cyclic molecules .
Dearomative 1,4-Difunctionalization of Naphthalenes
3,4-Dihydronaphthalene-1-carboxylic acid is used in dearomative 1,4-difunctionalization of naphthalenes via palladium-catalyzed tandem Heck/Suzuki coupling reaction . This process is key to the transformation of naphthalenes .
Modulators of Allergic and Inflammatory Phenomena
Some 3,4-dihydronaphthalen-1(2H)-one derivatives have been investigated as novel modulators of allergic and inflammatory phenomena .
Inhibitors of Retinoic Acid (RA)-Metabolizing Enzymes
3,4-Dihydronaphthalen-1(2H)-one derivatives are also studied as inhibitors of retinoic acid (RA)-metabolizing enzymes . These could potentially be used for the treatment of skin conditions and cancer .
Fluorescent Ligands for the Estrogen Receptor
Dihydronaphthalene derivatives are used as fluorescent ligands for the estrogen receptor .
Hepatitis C NS5B Polymerase Inhibitors
These compounds exhibit activity as Hepatitis C NS5B polymerase inhibitors .
Inhibitors of Aldosterone Synthase (CYP11B2)
Recently, dihydronaphthalenes were found to be potent and selective inhibitors of aldosterone synthase (CYP11B2) for the treatment of congestive heart failure and myocardial fibrosis .
Antitumor Agents
3,4-Dihydronaphthalen-1(2H)-one is a very potential active fragment in antitumor agents .
Safety and Hazards
Mechanism of Action
Target of Action
Dihydronaphthalene derivatives have been found to interact with various targets such as theestrogen receptor and Hepatitis C NS5B polymerase . They have also been identified as potent and selective inhibitors of aldosterone synthase (CYP11B2) .
Mode of Action
For instance, when acting as fluorescent ligands for the estrogen receptor, they may influence gene transcription . As Hepatitis C NS5B polymerase inhibitors, they may prevent the replication of the Hepatitis C virus .
Biochemical Pathways
For instance, their inhibition of aldosterone synthase (CYP11B2) could affect the synthesis of aldosterone, a hormone that regulates sodium and potassium balance in the body .
Result of Action
Dihydronaphthalene derivatives have been found to exhibit various biological activities, such as acting as fluorescent ligands for the estrogen receptor , inhibiting Hepatitis C NS5B polymerase , and selectively inhibiting aldosterone synthase (CYP11B2) .
properties
IUPAC Name |
3,4-dihydronaphthalene-1-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6-7H,3,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPFDSPGHQBUPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342493 | |
Record name | 1-Naphthalenecarboxylic acid, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Naphthalenecarboxylic acid, 3,4-dihydro- | |
CAS RN |
3333-23-1 | |
Record name | 1-Naphthalenecarboxylic acid, 3,4-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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